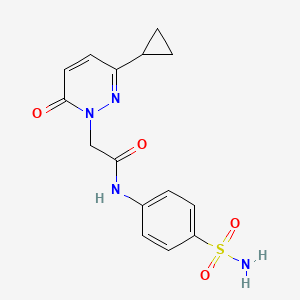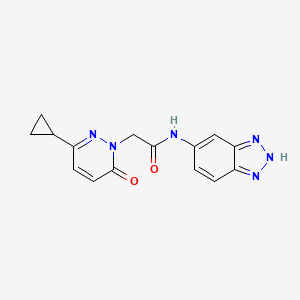
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, otherwise known as CPOP, is an organic compound that has been developed through synthetic chemistry. It is an amide of the cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl group and the 4-sulfamoylphenylacetamide group. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
CPOP has been studied extensively in recent years due to its potential as a therapeutic agent. It has been investigated for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, CPOP has been studied for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, CPOP has been explored as a potential anti-inflammatory agent and as an antiviral agent.
Mecanismo De Acción
The exact mechanism of action of CPOP is still not fully understood. However, it is believed that the compound works by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions result in the inhibition of certain enzymes, which in turn leads to the inhibition of the growth of certain bacteria and fungi. Additionally, CPOP has been shown to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPOP has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the production of certain pro-inflammatory cytokines. Additionally, CPOP has been shown to have anti-oxidant and anti-cancer effects. Furthermore, CPOP has been shown to have anti-diabetic effects and to be neuroprotective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a series of chemical reactions. Additionally, CPOP has a relatively low toxicity, making it safe to use in laboratory experiments. However, CPOP is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, CPOP is not very stable, so it must be stored in a cool, dry place.
Direcciones Futuras
The potential applications of CPOP are still being explored. One potential future direction is to investigate its potential as an anti-inflammatory agent. Additionally, CPOP could be studied for its potential to treat neurological disorders, such as Alzheimer's disease. Furthermore, CPOP could be studied for its potential to treat cancer and for its ability to inhibit the growth of certain bacteria and fungi. Finally, CPOP could be studied for its potential to treat diabetes and for its ability to act as an antioxidant.
Métodos De Síntesis
CPOP can be synthesized through a series of chemical reactions. The most common method involves the reaction of cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl with 4-sulfamoylphenylacetamide in aqueous solution. This reaction is catalysed by an acid, such as hydrochloric acid, and produces the desired product in high yields. Other methods of synthesis have also been developed, such as the use of anhydrous solvents and the use of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c16-24(22,23)12-5-3-11(4-6-12)17-14(20)9-19-15(21)8-7-13(18-19)10-1-2-10/h3-8,10H,1-2,9H2,(H,17,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKETHWMWVWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B6427808.png)
![4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427815.png)
![5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B6427823.png)
![methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate](/img/structure/B6427840.png)
![2-(3,4-diethoxyphenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6427842.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427865.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)
![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6427904.png)
![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)